2-Tosylethanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tosylethanamine typically involves the reaction of benzylamine with sulfonyl chloride. The process can be summarized as follows:
Reaction Setup: Benzylamine is slowly added to a solution of sulfonyl chloride under low temperature conditions.
Reaction Progress: The reaction mixture is allowed to warm to room temperature and stirred for a specific period.
Purification: The reaction mixture is washed with cold water to remove any unreacted sulfonyl chloride and then purified using alcohol to remove impurities.
Isolation: The final product is isolated through vacuum distillation[][1].
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tosylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted sulfonylethanamine derivatives
Scientific Research Applications
2-Tosylethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Tosylethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity and thereby reducing inflammation.
Pathways Involved: The inhibition of COX-2 leads to a decrease in the production of pro-inflammatory prostaglandins, which are responsible for pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share a similar sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
4-Methylpropiophenone: Another compound with a methyl group attached to a phenyl ring, used in organic synthesis.
Uniqueness
Its ability to act as a COX-2 inhibitor with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTYBCCVEBZJEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402087 | |
Record name | 2-(4-methylphenyl)sulfonylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50702-03-9, 1093405-12-9 | |
Record name | 2-(4-methylphenyl)sulfonylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylbenzenesulfonyl)ethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.